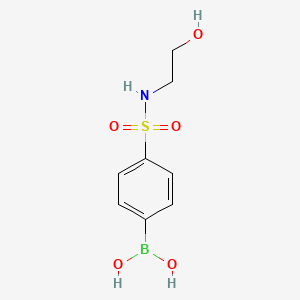
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is C8H12BNO5S . The compound has a molecular weight of 245.06 g/mol . The InChI string is1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 , and the canonical SMILES string is B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O . Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.07 g/mol . It has 4 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass are 245.0529238 g/mol . The topological polar surface area is 115 Ų , and it has a heavy atom count of 16 .Applications De Recherche Scientifique
Biochemical Evaluation and Inhibitor Development
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide and related compounds have been studied for their potential as biochemical inhibitors. For instance, derivatives of benzenesulfonamides have been synthesized and evaluated as inhibitors of kynurenine 3-hydroxylase. These compounds have shown promise in blocking kynurenine 3-hydroxylase activity in various animal models, indicating their potential for detailed investigation into the pathophysiological role of the kynurenine pathway (Röver et al., 1997).
Endothelin Antagonists Development
Another significant area of research involving benzenesulfonamide derivatives is the development of endothelin antagonists. These compounds have shown promise in inhibiting the pressor effect caused by endothelin-1 in animal models, suggesting their potential utility in treating cardiovascular diseases (Murugesan et al., 1998).
Photodynamic Therapy and Cancer Treatment
Recent research has explored the use of this compound derivatives in photodynamic therapy, particularly for cancer treatment. New compounds with modified benzenesulfonamide groups have been synthesized and shown to have high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Synthesis and Structural Analysis
Research has also focused on the synthesis and structural analysis of this compound derivatives. These studies have provided valuable insights into the properties of these compounds, including their potential for self-association in solutions and their structural characteristics (Nikonov et al., 2019).
Antitumor Activities and Drug Development
Benzenesulfonamide derivatives, including those related to this compound, have been studied for their antitumor activities. These studies have led to the identification of compounds with promising antitumor properties, potentially leading to the development of new cancer therapies (Gul et al., 2016).
Hydrolysis Mechanism and Environmental Impact
Studies have also examined the hydrolysis mechanisms of related compounds, which is crucial for understanding their stability and environmental impact. For example, research on triasulfuron, a sulfonylurea herbicide, has provided insights into its degradation pathways and product distribution, which are vital for assessing its environmental safety (Braschi et al., 1997).
Electrochemical Destruction in Water Treatment
Finally, research involving boron-doped diamond electrodes has investigated the electrochemical destruction of N-nitrosodimethylamine in water treatment processes. This research highlights the potential applications of boron-doped electrodes in removing harmful compounds from water, contributing to environmental safety (Chaplin et al., 2010).
Safety and Hazards
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide is classified as Acute Tox. 4 Oral . It is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Mécanisme D'action
Mode of Action
In these reactions, boronic acids serve as a source of a phenyl group . The reaction involves the transfer of the phenyl group from boron to palladium, a process known as transmetalation .
Biochemical Pathways
The compound may participate in numerous cross-coupling reactions, serving as a source of a phenyl group . One example is the Suzuki-Miyaura coupling reaction, where phenylboronic acid and vinyl halides are coupled to produce phenyl alkenes . This suggests that the compound could potentially affect biochemical pathways involving these reactions.
Pharmacokinetics
Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and their impact on bioavailability would likely be influenced by these factors.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, changes in the pH of the environment could potentially affect the compound’s action.
Analyse Biochimique
Biochemical Properties
N-(2-Hydroxyethyl) 4-boronobenzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with serine proteases, where the boronic acid group forms a reversible covalent bond with the serine residue in the active site of the enzyme. This interaction inhibits the enzyme’s activity, making this compound a potent inhibitor of serine proteases . Additionally, the sulfonamide group can interact with other proteins, potentially altering their function and stability.
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways by inhibiting specific enzymes involved in these pathways. For example, the inhibition of serine proteases can lead to altered signal transduction, affecting processes such as cell proliferation, apoptosis, and differentiation . Furthermore, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The boronic acid group forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition . This interaction is crucial for its inhibitory activity. Additionally, the sulfonamide group can form hydrogen bonds and other non-covalent interactions with proteins, further modulating their activity and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but its activity can decrease over prolonged periods due to potential degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and altered cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes without causing significant toxicity . At higher doses, toxic effects such as cellular damage and altered metabolic processes have been observed. It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as serine proteases, altering their activity and affecting metabolic flux . The compound can also influence metabolite levels by modulating enzyme activity, leading to changes in the concentrations of specific metabolites.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s distribution is influenced by its interactions with these proteins, affecting its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its activity. The compound can be directed to particular organelles through targeting signals and post-translational modifications . This localization is crucial for its function, as it allows the compound to interact with target enzymes and proteins within the appropriate cellular context.
Propriétés
IUPAC Name |
[4-(2-hydroxyethylsulfamoyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO5S/c11-6-5-10-16(14,15)8-3-1-7(2-4-8)9(12)13/h1-4,10-13H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYVRTONAFVNJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NCCO)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657144 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
850568-77-3 | |
| Record name | {4-[(2-Hydroxyethyl)sulfamoyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



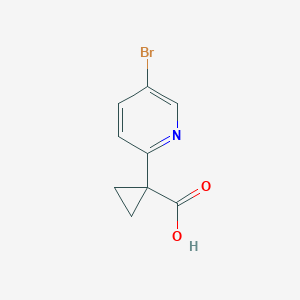

![7-(Chloromethyl)-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3029908.png)

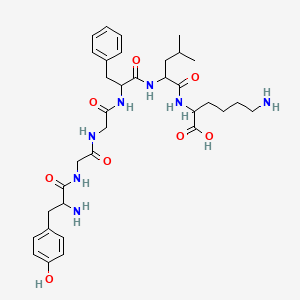
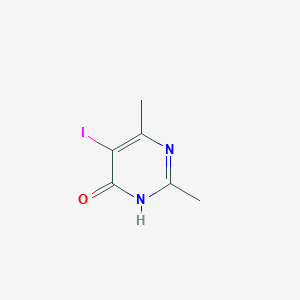
![6'-(Trifluoromethyl)-spiro[cyclopropane-1,3'-[3H]indole]-2'(1'H)-one](/img/structure/B3029913.png)
![6'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3029914.png)
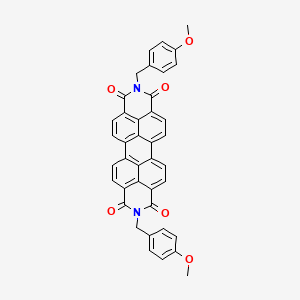
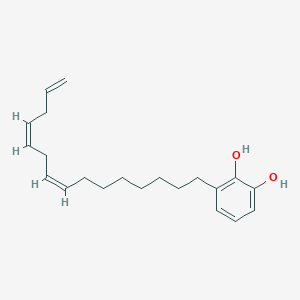
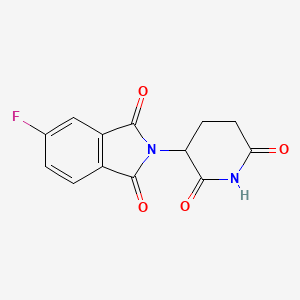
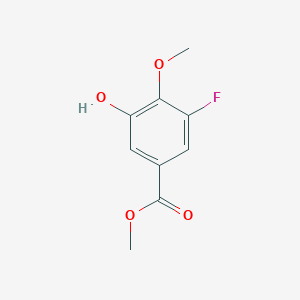
![9,9'-[1,1'-biphenyl]-4,4'-diylbis[3,6-bis(1,1-dimethylethyl)-9H-Carbazole](/img/no-structure.png)
